N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxyaniline with 1-methyl-3,4-dihydropyrimidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl-4-(3,4-dimethoxyphenyl)butanamide: A non-selective inhibitor of certain kinases.
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: Another heterocyclic compound with similar structural features.
Uniqueness
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H15N5O2 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H15N5O2/c1-19-14-10(7-17-19)13(15-8-16-14)18-11-6-9(20-2)4-5-12(11)21-3/h4-8H,1-3H3,(H,15,16,18) |
InChI Key |
MVVJIKDGOVABOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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